Cgp 29287
Description
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)/t44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHCJHYEAZDLE-VRYQDWSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N20O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239364 | |
| Record name | Cgp 29287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1495.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93287-54-8 | |
| Record name | Cgp 29287 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093287548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 29287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cgp 29287
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Inhibition of N-Myristoyltransferase (NMT)
Cgp 29287 functions as a potent and selective inhibitor of N-myristoyltransferase (NMT), a crucial host cell enzyme. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is a critical post-translational modification that governs protein localization, stability, and function. By targeting a host enzyme, this compound represents a host-directed antiviral strategy, which can offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins directly.
The primary antiviral activity of this compound, particularly against picornaviruses such as rhinoviruses (the common cold virus), stems from its ability to block the N-myristoylation of the viral capsid precursor protein, VP0.[1][2] This modification is an essential step in the viral life cycle.
Impact on the Picornavirus Life Cycle
The inhibition of VP0 N-myristoylation by this compound initiates a cascade of disruptive effects on the picornavirus replication and assembly process:
-
Disruption of Capsid Assembly: The myristoyl group on VP0 is crucial for the proper assembly of the viral capsid. It acts as a molecular switch and structural component, facilitating the interaction between protomers to form pentamers, and subsequently, the assembly of these pentamers into a complete icosahedral capsid.[3] By preventing the attachment of this lipid moiety, this compound effectively halts the formation of viable viral capsids.[1][2]
-
Inhibition of Viral Replication: Without the proper formation of capsids, the viral RNA genome cannot be encapsidated. This leads to a complete cessation of the production of new, infectious virions.[1][2]
-
Prevention of Virus-Induced Cell Lysis: By halting viral replication at an early stage, this compound protects host cells from the cytopathic effects of the virus, including cell lysis.[1]
The following diagram illustrates the central role of NMT in the picornavirus life cycle and the point of intervention for this compound.
Caption: this compound inhibits host NMT, preventing VP0 myristoylation and subsequent viral capsid assembly.
Quantitative Data
| Compound | Target | IC50 (Enzymatic Assay) | Antiviral EC50 | Organism | Reference |
| IMP-1088 | NMT1/NMT2 | < 1 nM | Low nM | Human | [4] |
| DDD85646 | NMT | 3-22 nM | - | Human | [4] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.
N-Myristoyltransferase (NMT) Inhibition Assay
This assay is designed to quantify the inhibitory activity of a compound against the NMT enzyme.
Objective: To determine the IC50 value of this compound for NMT.
Principle: A fluorogenic assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction. The fluorescent signal is proportional to enzyme activity.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
This compound (or other test inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the microplate, add the assay buffer, peptide substrate, and CPM.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding Myristoyl-CoA and recombinant NMT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
A Technical Guide to the Investigation of Ras-MAPK Pathway Inhibitors
Disclaimer: Information regarding a specific compound designated "CGP 29287" and its effects on the Ras-MAPK pathway is not available in the public domain based on the conducted searches. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation relevant to the study of inhibitors of the Ras-MAPK pathway in general, tailored to researchers, scientists, and drug development professionals.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, often referred to as the Ras-MAPK pathway, is a critical cellular signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the experimental approaches used to characterize the effects of small molecule inhibitors on the Ras-MAPK pathway.
The Ras-MAPK Signaling Cascade
The canonical Ras-MAPK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which leads to the activation of the small GTPase Ras.[2][5] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf/Raf-1).[5] Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases).[2] Finally, activated MEK phosphorylates and activates the terminal kinases of the cascade, ERK1 and ERK2 (Extracellular signal-Regulated Kinases).[2] Phosphorylated ERK can then translocate to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[2]
Quantitative Data Presentation
The characterization of a pathway inhibitor involves quantifying its potency and efficacy. This data is typically presented in tabular format for clarity and ease of comparison.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Method |
|---|---|---|---|
| Example Raf Inhibitor | B-Raf (V600E) | 5 | ADP-Glo Kinase Assay |
| Example Raf Inhibitor | c-Raf | 25 | ADP-Glo Kinase Assay |
| Example MEK Inhibitor | MEK1 | 10 | LanthaScreen Eu Kinase Binding Assay |
| Example MEK Inhibitor | MEK2 | 15 | LanthaScreen Eu Kinase Binding Assay |
Table 2: Cellular Potency
| Inhibitor | Cell Line | Target | EC₅₀ (nM) | Assay Method |
|---|---|---|---|---|
| Example Raf Inhibitor | A375 (B-Raf V600E) | p-ERK | 50 | Western Blot |
| Example MEK Inhibitor | HT-29 (B-Raf V600E) | p-ERK | 20 | In-Cell ELISA |
Table 3: Anti-proliferative Activity
| Inhibitor | Cell Line | GI₅₀ (µM) | Assay Method |
|---|---|---|---|
| Example Raf Inhibitor | A375 (B-Raf V600E) | 0.1 | MTT Assay |
| Example MEK Inhibitor | HT-29 (B-Raf V600E) | 0.05 | CellTiter-Glo Assay |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to study Ras-MAPK pathway inhibitors.
This method is used to assess the phosphorylation status of key proteins in the Ras-MAPK cascade, providing a direct measure of inhibitor activity in a cellular context.[6][7][8][9][10]
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.[9]
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against phosphorylated and total Raf, MEK, and ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the anti-proliferative effects of an inhibitor.[11][12][13][14]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[4][15]
-
Prepare a reaction mixture containing the purified kinase (e.g., B-Raf, MEK1), a suitable substrate (e.g., a peptide or inactive downstream kinase), and the inhibitor at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period.
-
Stop the reaction and quantify the amount of product formed. This can be done through various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo): Measuring the amount of ADP produced, which is proportional to kinase activity.[4]
-
Fluorescence/FRET-based assays: Using fluorescently labeled substrates that change their emission properties upon phosphorylation.
-
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a Ras-MAPK pathway inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. KEGG PATHWAY: MAPK signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. RAS-RAF Pathway Assays [promega.com]
- 5. youtube.com [youtube.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 细胞活力和增殖测定 [sigmaaldrich.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 4.3. Cell Viability Assay [bio-protocol.org]
- 15. In vitro kinase assay [protocols.io]
Initial In-Vitro Profile of Cgp 29287: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the initial in-vitro studies of Cgp 29287, a potent and primate-specific inhibitor of the enzyme renin. The data presented herein is compiled from early preclinical evaluations of the compound.
Core Mechanism of Action
This compound functions as a direct competitive inhibitor of renin, the enzyme responsible for the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II.[1][2]
Quantitative In-Vitro Data
The following tables summarize the key quantitative findings from initial in-vitro characterization studies of this compound.
Table 1: Inhibitory Potency of this compound against Human Renin
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Renin | 1.0 |
Data sourced from preclinical pharmacology studies.[3]
Table 2: Species Selectivity of this compound
| Target Enzyme | Relative Potency vs. Human Renin |
| Human Renin | 1x |
| Marmoset Renin | 5x less potent |
| Dog Renin | 200x less potent |
| Rat Renin | 30,000x less potent |
This table illustrates the primate-specific inhibitory activity of this compound.[4]
Table 3: Protease Selectivity of this compound
| Target Enzyme | Fold-Potency vs. Human Renin |
| Porcine Pepsin | 40,000x less potent |
| Bovine Cathepsin D | 40,000x less potent |
This data highlights the high selectivity of this compound for renin over other aspartic proteases.[4]
Experimental Protocols
Detailed experimental protocols for the in-vitro characterization of this compound are outlined below.
Renin Inhibition Assay (General Methodology)
The inhibitory activity of this compound on renin was determined using a biochemical assay that measures the production of angiotensin I from a suitable substrate.
-
Enzyme Source: Purified human renin was utilized as the enzyme source. For species selectivity studies, renin from marmoset, dog, and rat sources was also employed.
-
Substrate: The natural substrate, angiotensinogen, or a synthetic peptide substrate that can be cleaved by renin was used.
-
Incubation: Various concentrations of this compound were pre-incubated with the renin enzyme in a suitable buffer system. The reaction was initiated by the addition of the substrate.
-
Detection: The amount of angiotensin I generated was quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that resulted in a 50% reduction in renin activity (IC50) was calculated from the dose-response curves.
Protease Selectivity Assays
To assess the selectivity of this compound, its inhibitory activity was tested against other related aspartic proteases, such as porcine pepsin and bovine cathepsin D. The experimental setup was similar to the renin inhibition assay, with the respective proteases and their specific substrates being used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System and a generalized workflow for its in-vitro evaluation.
Caption: this compound inhibits renin, blocking the RAAS cascade.
Caption: In-vitro evaluation workflow for this compound.
References
CGP 29287: A Potential New Avenue for Oncological Research Through Renin-Angiotensin System Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate signaling networks that drive cancer progression present a continuous challenge for oncological research. While the renin-angiotensin system (RAS) is traditionally associated with cardiovascular regulation, a growing body of evidence implicates its dysregulation in tumorigenesis, angiogenesis, and metastasis. This positions inhibitors of the RAS as promising tools for cancer research and potential therapeutic adjuncts. This technical guide explores the potential of CGP 29287, a primate-specific renin inhibitor, as a novel research tool in oncology. Although direct studies of this compound in cancer are not yet available, its mechanism as a direct renin inhibitor provides a strong rationale for its investigation, drawing parallels from studies on other RAS inhibitors.
The Renin-Angiotensin System: A Target in Oncology
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. However, local RAS axes exist within various tissues, and their overactivation has been linked to pathological processes, including cancer.[1][2] The key effector molecule, Angiotensin II (Ang II), is generated through a series of enzymatic cleavages initiated by renin. Ang II exerts its pro-tumorigenic effects primarily through the Angiotensin II Type 1 Receptor (AT1R), influencing several hallmarks of cancer.
Key Roles of the RAS in Cancer:
-
Tumor Growth and Proliferation: The RAS has been shown to affect all hallmarks of cancer, with its blockage being associated with improved outcomes in several cancer types.[2]
-
Angiogenesis: The RAS plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Metastasis: Dysregulation of the RAS can promote the invasion and metastasis of cancer cells.
-
Inflammation and Tumor Microenvironment: The RAS can modulate the tumor microenvironment, influencing inflammation and immune responses.
This compound: A Primate-Specific Renin Inhibitor
This compound is a research chemical identified as a primate-specific renin inhibitor with the CAS number 93287-54-8. Its high specificity for primate renin suggests it could be a valuable tool for preclinical studies in relevant animal models. As a direct renin inhibitor, this compound acts at the first and rate-limiting step of the RAS cascade, preventing the conversion of angiotensinogen to angiotensin I, and subsequently blocking the entire downstream pathway. This upstream inhibition offers a potentially more complete blockade of the RAS compared to ACE inhibitors or angiotensin receptor blockers (ARBs).
Parallels with Other Renin-Angiotensin System Inhibitors in Oncology
While data on this compound in oncology is absent, studies on other RAS inhibitors, including the direct renin inhibitor aliskiren, provide a strong foundation for its potential application.
A systematic review has suggested that aliskiren may have a favorable anticancer profile by interfering with neo-angiogenesis, oxidative stress, inflammatory signaling, tumor growth, and metastasis.[3] Furthermore, preclinical studies have demonstrated that aliskiren can protect against chemotherapy-induced cardiotoxicity and has potent anti-cachexia effects in a murine colon cancer model.[1][2]
A meta-analysis of studies involving RAS inhibitors demonstrated a significantly improved cancer progression-free and overall survival in patients receiving these inhibitors.[2] Another large-scale, population-based cohort study found that the use of RAAS inhibitors was associated with a lower incidence of cancer compared to other antihypertensive drugs.
Table 1: Summary of Quantitative Data on RAS Inhibitors in Oncology
| RAS Inhibitor Class | Finding | Study Type | Reference |
| RAAS Inhibitors | Lower incidence of cancer (9.90 vs. 13.28 per 1000 person-years; HR, 0.86) | Retrospective Cohort Study | |
| ACEi/ARBs | Improved cancer progression-free and overall survival | Meta-analysis | [2] |
| Aliskiren | Potent anti-cachexia effects | Preclinical (murine colon cancer model) | [2] |
Experimental Protocols for Investigating this compound in Oncology
To evaluate the potential of this compound as a research tool in oncology, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that could be adapted to study this compound.
In Vitro Assays
1. Cell Viability and Proliferation Assay:
-
Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Assess cell viability using an MTT or WST-1 assay. Briefly, add the reagent to each well, incubate for 2-4 hours, and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Angiogenesis Assay (Tube Formation Assay):
-
Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells, a key process in angiogenesis.
-
Methodology:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the HUVECs with different concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points using image analysis software.
-
In Vivo Studies
1. Xenograft Tumor Model:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Signaling Pathways and Visualization
The renin-angiotensin system exerts its effects through a complex signaling cascade. Inhibition of renin by this compound would block the entire downstream pathway, preventing the activation of multiple pro-oncogenic signaling pathways.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and its inhibition by this compound.
This diagram illustrates how renin is a key enzyme in the production of Angiotensin II, which in turn promotes tumor growth, angiogenesis, and metastasis through the AT1 receptor. This compound, as a renin inhibitor, is positioned to block this entire cascade at its origin.
Caption: Proposed experimental workflow for evaluating this compound in oncology research.
This workflow outlines a logical progression from initial in vitro screening of this compound's effects on cancer cell viability and angiogenesis to in vivo validation of its anti-tumor efficacy in a xenograft model.
Conclusion and Future Directions
This compound, as a primate-specific renin inhibitor, represents a promising and highly specific tool for investigating the role of the renin-angiotensin system in oncology. The extensive evidence linking the RAS to cancer progression provides a solid rationale for its exploration. The detailed experimental protocols and the understanding of the underlying signaling pathways outlined in this guide offer a clear roadmap for researchers to embark on the evaluation of this compound's potential. Future research should focus on conducting the proposed in vitro and in vivo studies to generate the first direct evidence of this compound's efficacy in cancer models. Such studies will be crucial in determining its value as a research tool and could potentially pave the way for the development of novel anti-cancer strategies targeting the renin-angiotensin system.
References
- 1. Renin-angiotensin system inhibitors to mitigate cancer treatment-related adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Potential role of Aliskiren in cancer modulation compared to other Renin-Angiotensin inhibitors: an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of Small Molecules to the Grb2 SH2 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in cellular signaling, playing a pivotal role in pathways that govern cell proliferation, differentiation, and migration. Its Src homology 2 (SH2) domain, which recognizes and binds to specific phosphotyrosine motifs on activated receptor tyrosine kinases and other signaling proteins, is a key mediator of these interactions. Consequently, the Grb2 SH2 domain has emerged as a significant target for the development of therapeutics aimed at modulating these pathways, particularly in the context of oncology. This technical guide provides an in-depth overview of the methodologies used to characterize the binding affinity of small molecule inhibitors to the Grb2 SH2 domain. While this guide is broadly applicable, it is important to note that a comprehensive search of the scientific literature did not yield specific binding affinity data for a compound designated "Cgp 29287" with Grb2. Therefore, this document will utilize data from well-characterized Grb2 SH2 domain ligands to illustrate the principles and experimental protocols.
The Grb2 Signaling Pathway
Grb2 acts as a crucial linker molecule, connecting activated growth factor receptors on the cell surface to downstream intracellular signaling cascades, most notably the Ras/MAPK pathway.[1][2][3] Upon ligand binding, receptor tyrosine kinases (RTKs) dimerize and autophosphorylate on specific tyrosine residues.[2] The Grb2 SH2 domain recognizes and binds to these phosphotyrosine (pY) residues, often within a specific consensus sequence (pY-X-N-X).[4][5] This interaction recruits Grb2 to the cell membrane, where its two Src homology 3 (SH3) domains can bind to proline-rich regions of other proteins, such as the guanine nucleotide exchange factor Son of Sevenless (SOS).[2][6] This Grb2-SOS complex then activates the small G-protein Ras, initiating a phosphorylation cascade that ultimately leads to the activation of mitogen-activated protein kinases (MAPKs), which in turn regulate gene expression related to cell growth and division.[2][7]
Experimental Protocols for Determining Binding Affinity
The quantitative assessment of binding affinity between a small molecule inhibitor and the Grb2 SH2 domain is paramount for drug development. Two of the most widely used and robust techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
-
Protein and Ligand Preparation:
-
Express and purify the recombinant Grb2 SH2 domain.
-
Dialyze both the Grb2 SH2 domain and the inhibitor (e.g., a phosphopeptide or a small molecule) extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 20 mM phosphate, 100 mM NaCl, pH 7.4.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the Grb2 SH2 domain (typically in the µM range) into the sample cell of the calorimeter.
-
Load the ligand (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9] It is a high-throughput and sensitive method for determining binding affinities.
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled peptide that is known to bind to the Grb2 SH2 domain (the "tracer"). This peptide is often derived from a known binding partner of Grb2, such as a phosphopeptide from the Shc protein.
-
Prepare purified Grb2 SH2 domain and the unlabeled inhibitor.
-
Use a suitable assay buffer, for example, 20 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4.
-
-
Assay Protocol (Competitive Binding):
-
In a microplate, add a fixed concentration of the Grb2 SH2 domain and the fluorescent tracer. The concentration of Grb2 SH2 should be chosen to give a significant polarization signal.
-
Add varying concentrations of the unlabeled inhibitor (e.g., this compound).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the inhibitor concentration.
-
Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.
-
Quantitative Data Presentation
The binding affinities of various ligands to the Grb2 SH2 domain have been determined using the aforementioned techniques. The following tables summarize representative data for phosphopeptide ligands and small molecule inhibitors. As previously stated, no specific data for "this compound" was found in the scientific literature.
Table 1: Binding Affinities of Phosphopeptide Ligands to Grb2 SH2 Domain
| Ligand (Phosphopeptide) | Kd / IC50 (nM) | Method | Reference |
| Ac-SpYVNVQ-NH2 (Shc-derived) | ΔG = -9.01 kcal/mol | ITC | [4][10] |
| pTyr Peptide 11 | 385 ± 41 | ITC | [11] |
| pTyr Peptide 11 | 442 ± 80 | FP | [11] |
| mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | - | FP | [8] |
Table 2: Binding Affinities of Small Molecule Inhibitors to Grb2 SH2 Domain
| Inhibitor | Ki / IC50 (nM) | Method | Reference |
| Compound 7 | 140 | FP | [2] |
| Affimer Grb2 F1 | 270 | FP | [12] |
| Affimer Grb2 D6 | 1220 | FP | [12] |
Conclusion
Understanding the binding affinity of small molecules to the Grb2 SH2 domain is a critical step in the development of targeted cancer therapies. This guide has outlined the central role of Grb2 in signal transduction and has provided detailed experimental protocols for Isothermal Titration Calorimetry and Fluorescence Polarization, two of the most robust methods for quantifying these interactions. While specific data for "this compound" remains elusive, the principles and methodologies described herein provide a comprehensive framework for researchers to characterize the binding of any potential inhibitor to the Grb2 SH2 domain. Accurate and reproducible measurement of binding affinity is essential for establishing structure-activity relationships, optimizing lead compounds, and ultimately developing effective drugs that target the Grb2 signaling pathway.
References
- 1. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Grb2 binding induces phosphorylation-independent activation of Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on Cgp 29287's Cellular Permeability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data on the cellular permeability of Cgp 29287 is limited. This guide provides a framework for conducting such preliminary research, outlining standard experimental protocols and data presentation formats. The quantitative data presented herein is illustrative and should not be considered experimental results for this compound.
Introduction
The cellular permeability of a drug candidate is a critical determinant of its oral bioavailability and overall pharmacokinetic profile. Understanding how a compound traverses cellular barriers, such as the intestinal epithelium and the blood-brain barrier, is essential for its development. This technical guide outlines key in vitro assays for assessing the cellular permeability of the compound of interest, this compound. The methodologies for the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 permeability assay, and Madin-Darby Canine Kidney (MDCK) cell permeability assay are detailed, providing a comprehensive approach to characterizing its passive diffusion and active transport properties.
Data Presentation
A clear and concise presentation of quantitative data is crucial for the comparison and interpretation of permeability studies. The following tables illustrate how data from various assays should be structured.
Table 1: PAMPA Permeability of this compound (Hypothetical Data)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Experimental Condition |
| This compound | 8.5 | pH 7.4 |
| Propranolol (High Permeability Control) | 25.2 | pH 7.4 |
| Atenolol (Low Permeability Control) | 0.8 | pH 7.4 |
Table 2: Caco-2 Permeability of this compound (Hypothetical Data)
| Direction | Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A-B) | This compound | 5.2 | 3.5 |
| Basolateral to Apical (B-A) | This compound | 18.2 | |
| A-B | Propranolol | 22.1 | 1.1 |
| B-A | Propranolol | 24.3 | |
| A-B | Atenolol | 0.6 | 1.3 |
| B-A | Atenolol | 0.8 | |
| A-B | Digoxin (P-gp Substrate) | 0.5 | 15.2 |
| B-A | Digoxin (P-gp Substrate) | 7.6 |
Table 3: MDCK-MDR1 Permeability of this compound (Hypothetical Data)
| Cell Line | Direction | Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio |
| MDCK-MDR1 | A-B | This compound | 1.8 | 12.8 |
| MDCK-MDR1 | B-A | This compound | 23.1 | |
| MDCK-wt | A-B | This compound | 6.5 | 1.2 |
| MDCK-wt | B-A | This compound | 7.8 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of permeability assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for predicting passive, transcellular permeability.[1][2][3][4][5][6][7]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound) and control compounds (propranolol, atenolol)
-
DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor wells.
-
Prepare the donor solution by dissolving the test and control compounds in buffer (with a final DMSO concentration typically ≤1%).
-
Add the donor solution to the wells of the filter plate.
-
Assemble the "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, serving as an excellent in vitro model for human intestinal absorption.[8][9][10][11][12] This assay can assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound) and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the TEER to ensure monolayer integrity (typically >200 Ω·cm²). The permeability of a paracellular marker like Lucifer Yellow should also be assessed.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to either the apical (A) or basolateral (B) chamber. Add fresh HBSS to the receiving chamber.
-
Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A directions and determine the efflux ratio.
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells are often used to assess permeability, particularly for predicting blood-brain barrier penetration.[13][14][15][16][17] The MDCK-MDR1 cell line is transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump, making it a valuable tool for identifying P-gp substrates.[14][15][16]
Materials:
-
MDCK-MDR1 and wild-type MDCK (MDCK-wt) cells
-
Cell culture medium
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
Test compound (this compound) and control compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Culture MDCK-MDR1 and MDCK-wt cells on Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).
-
Verify monolayer integrity using TEER measurements.
-
Perform the transport experiment as described for the Caco-2 assay, measuring transport in both A-to-B and B-to-A directions for both cell lines.
-
Analyze compound concentrations using LC-MS/MS.
-
Calculate Papp values and efflux ratios for both cell lines. A significantly higher efflux ratio in MDCK-MDR1 cells compared to MDCK-wt cells indicates that the compound is a substrate of P-gp.
Mandatory Visualizations
The following diagrams illustrate the workflows and signaling pathways relevant to permeability assessment.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Simplified signaling pathway of P-glycoprotein mediated drug efflux.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Bioassay Systems Parallel Artificial Membrane Permeability Assay (PAMPA) | Fisher Scientific [fishersci.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Notes and Protocols for CGP 29287 in Cell Culture Experiments
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "CGP 29287" in the context of cell culture experiments or any other biological research. It is possible that this is an internal compound identifier, a misnomer, or a compound that has not been described in published literature.
Therefore, the following application notes and protocols are presented as a general framework. The provided methodologies are based on standard cell culture techniques and can be adapted once the specific mechanism of action and cellular targets of this compound are identified. Researchers should substitute the placeholder information with data specific to their compound of interest.
Section 1: Compound Information and Putative Mechanism of Action
(Note: This section requires specific information about the compound to be populated.)
Table 1: Compound Details (Placeholder)
| Parameter | Description |
| Compound Name | This compound (or correct identifier) |
| Chemical Formula | To be determined |
| Molecular Weight | To be determined |
| Target Pathway(s) | To be determined |
| Mechanism of Action | To be determined |
| Solvent for Stock | e.g., DMSO, Ethanol, PBS |
| Storage Conditions | e.g., -20°C, -80°C, protected from light |
Putative Signaling Pathway
(Note: The following is a hypothetical signaling pathway. This should be replaced with the actual pathway targeted by the compound of interest.)
This diagram illustrates a hypothetical signaling cascade that could be modulated by a research compound.
Caption: Hypothetical signaling pathway.
Section 2: General Cell Culture Protocols
The following are standard protocols for cell culture. These should be optimized based on the specific cell line being used.
Protocol 2.1: Cell Line Maintenance and Passaging
-
Preparation: Warm complete growth medium, PBS (Ca2+/Mg2+ free), and dissociation reagent (e.g., Trypsin-EDTA) to 37°C.
-
Aspiration: Remove and discard the spent culture medium from the flask.
-
Washing: Gently rinse the cell monolayer with PBS to remove any residual medium and serum. Aspirate the PBS.
-
Dissociation: Add a sufficient volume of pre-warmed dissociation reagent to cover the cell monolayer. Incubate at 37°C for a time determined by the cell line (typically 2-5 minutes).
-
Neutralization: Once cells have detached, add complete growth medium to inactivate the dissociation reagent.
-
Cell Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension. Transfer the cells to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 100-200 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
-
Seeding: Determine the cell concentration using a hemocytometer or automated cell counter. Seed new culture flasks at the desired density.
Experimental Workflow for Cell Passaging
Caption: General workflow for passaging adherent cells.
Section 3: Experimental Protocols for Compound Treatment
Protocol 3.1: Determining Optimal Compound Concentration (Dose-Response Curve)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete growth medium.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Table 2: Hypothetical Dose-Response Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 85 ± 6.1 |
| 10 | 52 ± 3.9 |
| 100 | 15 ± 2.5 |
Protocol 3.2: Western Blot Analysis of Target Modulation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration (e.g., IC50) for a specific time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein(s) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate.
Logical Workflow for Target Engagement Study
Caption: Workflow for verifying compound target engagement.
Section 4: Data Interpretation and Troubleshooting
-
Data Presentation: All quantitative data should be presented with appropriate statistical analysis. This includes mean, standard deviation (SD) or standard error of the mean (SEM), and the number of replicates.
-
Troubleshooting: Common issues in cell culture experiments with novel compounds include solubility problems, cytotoxicity at high concentrations, and off-target effects. It is crucial to perform appropriate control experiments.
Disclaimer: These are generalized protocols and should be adapted based on the specific characteristics of the compound "this compound" once they are known. All experiments should be conducted following appropriate laboratory safety guidelines.
Application Notes and Protocols for Studying Protein-Protein Interactions Using Nutlin-3
Note: Initial searches for "CGP 29287" did not yield information on a compound used for studying protein-protein interactions. Therefore, these application notes utilize Nutlin-3 , a well-characterized inhibitor of the p53-MDM2 interaction, as a representative tool compound to illustrate the principles and protocols for studying protein-protein interactions.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, form a critical PPI that is often dysregulated in cancer.[1][2] In healthy cells, MDM2 binds to p53, targeting it for proteasomal degradation and thereby maintaining low cellular levels of p53.[3][4] In response to cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and the activation of downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[3][5]
Nutlin-3 is a potent and selective small-molecule inhibitor that occupies the p53-binding pocket on MDM2, preventing the p53-MDM2 interaction.[6] This disruption stabilizes p53, leading to the activation of the p53 pathway.[6] As such, Nutlin-3 serves as an excellent tool compound for studying the dynamics of the p53-MDM2 interaction and its downstream consequences.
Quantitative Data for Nutlin-3
The following table summarizes the inhibitory concentrations of Nutlin-3 in various contexts. These values are crucial for designing experiments to effectively probe the p53-MDM2 interaction.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 90 nM | Cell-free MDM2-p53 binding assay | [6] |
| IC50 | ~1.5 µM | Antiproliferative activity in HCT116 cells (p53 wild-type) | [6] |
| IC50 | 1.3 µM | Antiproliferative activity in NIH/3T3 cells | [6] |
| IC50 | 2.2 µM | Antiproliferative activity in human skin fibroblasts (1043SK) | [6] |
| IC50 | 17.68 ± 4.52 µM | Cytotoxicity in A549 cells (p53 wild-type) | [7] |
| IC50 | 33.85 ± 4.84 µM | Cytotoxicity in A549-920 cells (p53 deficient) | [7] |
| IC50 | 0.394 - 1.196 µM | Disruption of p53-hDM2 interaction in U-2 OS cells | [8] |
Signaling Pathway
The p53-MDM2 signaling pathway is a cornerstone of cellular stress response. The following diagram illustrates the core components and the mechanism of action of Nutlin-3.
Experimental Protocols
Here are detailed protocols for two common techniques used to study the p53-MDM2 interaction, employing Nutlin-3 as a tool to modulate the interaction.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of p53-MDM2 Interaction
This protocol details how to use Co-IP to show that Nutlin-3 disrupts the interaction between p53 and MDM2 in cells.
1. Cell Culture and Treatment:
-
Culture cells with a wild-type p53 background (e.g., MCF-7, A549) to an appropriate confluency (70-80%).
-
Treat cells with a vehicle control (e.g., DMSO) or Nutlin-3 at a predetermined effective concentration (e.g., 10 µM) for a specified time (e.g., 6-24 hours).
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate). Determine protein concentration using a standard assay (e.g., BCA).
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
To 500-1000 µg of pre-cleared lysate, add 2-4 µg of an anti-MDM2 antibody. As a negative control, use a corresponding isotype-matched IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 20-30 µL of protein A/G beads and incubate for an additional 1-2 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
5. Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against p53 to detect the co-immunoprecipitated protein.
-
Also, probe the membrane with an anti-MDM2 antibody to confirm successful immunoprecipitation of the bait protein.
-
Analyze the "input" lysates to confirm equal protein loading and to observe the stabilization of p53 in Nutlin-3 treated samples.
Expected Outcome: In the vehicle-treated sample, a band for p53 should be detected in the MDM2 immunoprecipitate, indicating an interaction. In the Nutlin-3 treated sample, this p53 band should be significantly reduced or absent, demonstrating the disruption of the p53-MDM2 complex.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[9][10] Ligand binding typically stabilizes the target protein against thermal denaturation.
1. Cell Culture and Treatment:
-
Culture cells of interest in sufficient quantity.
-
Treat cells with either vehicle (DMSO) or a saturating concentration of Nutlin-3 (e.g., 20 µM) for 1-2 hours.
2. Heating Step:
-
Harvest and resuspend the cells in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11][12]
3. Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.
4. Protein Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble MDM2 at each temperature point for both vehicle and Nutlin-3 treated samples by Western blot.
5. Data Analysis:
-
Quantify the band intensities for MDM2 at each temperature.
-
Plot the percentage of soluble MDM2 relative to the non-heated control against the temperature for both treatment conditions.
-
The resulting melting curve for the Nutlin-3 treated sample should show a shift to a higher temperature compared to the vehicle-treated sample, indicating that Nutlin-3 binding stabilizes MDM2.[11]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating a protein-protein interaction using an inhibitor like Nutlin-3.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Downstream Signaling Pathways of Cgp 29287
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cgp 29287 is a potent and primate-specific inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. By inhibiting renin, this compound effectively blocks the entire downstream signaling cascade of the RAS, making it a valuable tool for studying the physiological and pathophysiological roles of this system.
These application notes provide a detailed overview of the experimental protocols to investigate the downstream signaling effects of this compound. The protocols outlined below will enable researchers to assess the efficacy of this compound in blocking the RAS and to elucidate the subsequent impact on downstream cellular signaling pathways.
Mechanism of Action of this compound
Renin, an aspartyl protease, cleaves its only known substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the octapeptide angiotensin II by the Angiotensin-Converting Enzyme (ACE). Angiotensin II is the principal effector molecule of the RAS, mediating its effects through binding to specific G-protein coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.
This compound acts as a competitive inhibitor of renin, binding to its active site and preventing the cleavage of angiotensinogen. This inhibition leads to a reduction in the production of angiotensin I and, consequently, angiotensin II, thereby attenuating the activation of downstream signaling pathways.
Investigating Downstream Signaling Pathways
The following experimental protocols are designed to investigate the effects of this compound on the RAS cascade.
Measurement of Renin Activity
This assay directly measures the enzymatic activity of renin and is a primary method to confirm the inhibitory effect of this compound.
Experimental Protocol: Renin Activity Assay (Fluorometric)
-
Principle: This assay utilizes a fluorogenic renin substrate. In the presence of active renin, the substrate is cleaved, releasing a fluorescent signal that can be quantified.
-
Materials:
-
Fluorogenic Renin Substrate
-
Recombinant Human Renin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound (various concentrations)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 340/490 nm)
-
-
Procedure:
-
Prepare a series of this compound dilutions in Assay Buffer.
-
In a 96-well plate, add 20 µL of Recombinant Human Renin to each well.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 160 µL of the Fluorogenic Renin Substrate to each well.
-
Immediately start measuring the fluorescence intensity every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the reaction rate against the concentration of this compound to determine the IC50 value.
-
Data Presentation:
| This compound Conc. (nM) | Renin Activity (RFU/min) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 250 | 50 |
| 100 | 50 | 90 |
| 1000 | 5 | 99 |
Quantification of Angiotensin II Levels
This experiment measures the downstream product of the renin-catalyzed reaction, providing a direct assessment of this compound's in-cell or in-vivo efficacy.
Experimental Protocol: Angiotensin II ELISA
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of Angiotensin II in biological samples (e.g., cell culture supernatant, plasma).
-
Materials:
-
Angiotensin II ELISA Kit (commercially available)
-
Cell or animal models treated with this compound or vehicle
-
Microplate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Treat cells or animals with various concentrations of this compound.
-
Collect samples (e.g., cell culture media, plasma).
-
Perform the Angiotensin II ELISA according to the manufacturer's instructions. This typically involves:
-
Adding samples and standards to a microplate pre-coated with an Angiotensin II antibody.
-
Adding a fixed amount of HRP-conjugated Angiotensin II.
-
Incubating to allow competition between the sample/standard Angiotensin II and the HRP-conjugated Angiotensin II for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops color in the presence of HRP.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Angiotensin II standards.
-
Calculate the concentration of Angiotensin II in the samples based on the standard curve. The absorbance is inversely proportional to the amount of Angiotensin II in the sample.
-
Data Presentation:
| Treatment | Angiotensin II (pg/mL) | % Reduction |
| Vehicle Control | 150 | 0 |
| This compound (10 nM) | 80 | 46.7 |
| This compound (100 nM) | 25 | 83.3 |
| This compound (1000 nM) | 8 | 94.7 |
Analysis of Downstream Signaling: MAP Kinase Activation
Angiotensin II, through the AT1 receptor, activates several downstream signaling pathways, including the Mitogen-Activated Protein (MAP) Kinase pathway (e.g., ERK1/2). This experiment assesses the effect of this compound on this key signaling node.
Experimental Protocol: Western Blot for Phospho-ERK1/2
-
Principle: Western blotting is used to detect the phosphorylation status of ERK1/2, a key downstream kinase activated by Angiotensin II. A decrease in phosphorylated ERK1/2 (p-ERK1/2) upon this compound treatment indicates inhibition of the RAS pathway.
-
Materials:
-
Cells expressing AT1 receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with AT1R)
-
This compound
-
Angiotensin II
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Compare the normalized p-ERK1/2 levels between different treatment groups.
-
Data Presentation:
| Treatment | Normalized p-ERK1/2 Intensity (Arbitrary Units) | % Inhibition of Phosphorylation |
| Vehicle Control | 0.1 | - |
| Angiotensin II | 1.0 | 0 |
| Angiotensin II + this compound (10 nM) | 0.6 | 40 |
| Angiotensin II + this compound (100 nM) | 0.2 | 80 |
| Angiotensin II + this compound (1000 nM) | 0.05 | 95 |
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for investigating the effects of this compound.
Application Notes and Protocols: Prolifinib as a Tool for Studying Cellular Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular proliferation is a fundamental biological process that is tightly regulated in normal tissues. Dysregulation of this process is a hallmark of cancer and other diseases. The study of cellular proliferation is crucial for understanding disease mechanisms and for the development of novel therapeutics. Small molecule inhibitors that target key signaling pathways controlling cell proliferation are invaluable tools for this research.
"Prolifinib" is a potent and selective, hypothetical small molecule inhibitor of the Pro-Growth Kinase (PGK) signaling pathway, which is a critical regulator of cell cycle progression and cellular proliferation. These application notes provide an overview of Prolifinib and detailed protocols for its use in studying cellular proliferation.
Data Presentation
The anti-proliferative activity of Prolifinib has been evaluated in a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the effect on cell cycle distribution are summarized in the tables below.
Table 1: Anti-proliferative Activity of Prolifinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| HCT116 | Colon Cancer | 0.8 |
| U87 MG | Glioblastoma | 2.5 |
Table 2: Effect of Prolifinib on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45 | 35 | 20 |
| Prolifinib (1 µM) | 70 | 15 | 15 |
Experimental Protocols
Here we provide detailed protocols for assessing the effects of Prolifinib on cellular proliferation and cell cycle progression.
Cell Viability Assay using MTT
This protocol is for determining the IC50 value of Prolifinib in a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Prolifinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of Prolifinib in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Prolifinib concentration.
-
Remove the medium from the wells and add 100 µL of the Prolifinib dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of Prolifinib on cell cycle distribution.
Materials:
-
Cancer cell line of choice (e.g., MCF-7)
-
Complete growth medium
-
Prolifinib stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate overnight at 37°C.
-
Treat the cells with Prolifinib at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by Prolifinib.
Experimental Workflow
Application Notes and Protocols for Cgp 29287
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cgp 29287 is a potent, primate-specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS). Its inhibitory action on renin makes it a valuable tool for research in hypertension, cardiovascular disease, and other conditions related to the RAS pathway. These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Chemical Properties
| Property | Value |
| CAS Number | 93287-54-8 |
| Molecular Formula | C₇₂H₁₁₀N₂₀O₁₅ |
| Molecular Weight | 1495.79 g/mol |
| Purity | ≥95% |
Solubility Data
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO | To be determined | To be determined | Generally a good solvent for organic compounds. |
| Ethanol | To be determined | To be determined | May require warming. |
| Water | Expected to be low | Expected to be low | This compound is a large, complex peptide-like molecule. |
| PBS (pH 7.4) | To be determined | To be determined | Solubility is likely to be low. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from a lyophilized powder.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration and the amount of this compound in the vial, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW = 1495.79), you would add 66.8 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial.
-
Vortexing: Cap the vial tightly and vortex for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will minimize freeze-thaw cycles.
Protocol 2: Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
-
Lyophilized Powder: Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). The product should be kept in a dry, dark environment.
-
Stock Solution in DMSO: Store aliquots of the stock solution at -20°C. Avoid repeated freeze-thaw cycles. When stored correctly, the stock solution should be stable for several months. Before use, thaw the aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
Protocol 3: General Procedure for Solubility Determination
This protocol provides a general method to determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound (lyophilized powder)
-
Test solvents (e.g., DMSO, Ethanol, Water, PBS)
-
Microbalance
-
Small volume glass vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a pre-weighed glass vial.
-
Add a small, known volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved material.
-
If the compound has completely dissolved, it is soluble at that concentration (in this example, 10 mg/mL). You can proceed to add more this compound to determine the saturation point.
-
If undissolved material is present, add another known volume of the solvent and repeat the vortexing step.
-
Continue adding the solvent in a stepwise manner until the compound is fully dissolved. The solubility can then be calculated based on the total volume of solvent used.
-
If the compound does not dissolve after adding a significant volume of solvent, it can be considered poorly soluble or insoluble in that solvent.
-
For a more accurate determination, the saturated solution can be centrifuged, and the concentration of the supernatant can be measured using an appropriate analytical method (e.g., HPLC-UV).
Signaling Pathway
This compound acts as a direct inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) pathway. By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the downstream production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure and electrolyte balance.
Caption: The Renin-Angiotensin System (RAS) pathway and the inhibitory action of this compound on Renin.
Experimental Workflow
Application Notes and Protocols for Renin-Angiotensin System (RAS) Inhibitors in Combination Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield any specific data for the compound "CGP 29287" in the context of cancer or in combination with other signaling inhibitors. The information provided herein is based on studies of other inhibitors of the Renin-Angiotensin System (RAS), such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), which have been investigated for their potential in cancer therapy.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. However, emerging evidence has implicated the RAS in various aspects of cancer biology, including tumor growth, angiogenesis, and metastasis. This has led to the investigation of RAS inhibitors, traditionally used for cardiovascular diseases, as potential adjuncts in cancer treatment. When used in combination with other signaling inhibitors, such as those targeting growth factor receptors or downstream kinases, RAS inhibitors may offer a multi-pronged approach to overcoming therapeutic resistance and improving patient outcomes.
Signaling Pathways and Mechanisms of Action
The primary effector of the RAS, Angiotensin II, exerts its pro-tumorigenic effects mainly through the Angiotensin II Type 1 Receptor (AT1R). Activation of this receptor can trigger a cascade of downstream signaling events that promote cancer progression.
RAS inhibitors can counteract these effects through several mechanisms:
-
Inhibition of Angiogenesis: By blocking the production or action of Angiotensin II, RAS inhibitors can downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key driver of new blood vessel formation that is essential for tumor growth.
-
Modulation of the Tumor Microenvironment: RAS inhibitors can reduce the infiltration of pro-tumorigenic immune cells and decrease fibrosis, thereby alleviating the physical barriers to drug delivery.
-
Direct Anti-proliferative Effects: Some studies suggest that RAS inhibitors may directly inhibit the proliferation of cancer cells.
Combination Therapy Rationale
The rationale for combining RAS inhibitors with other signaling inhibitors lies in the potential for synergistic or additive effects. For example, while a targeted therapy might inhibit a specific oncogenic pathway, cancer cells can often develop resistance by activating alternative survival pathways. The RAS can be one such escape mechanism.
Data on RAS Inhibitors in Combination Cancer Therapy
The following table summarizes representative data from studies investigating the combination of RAS inhibitors with other anti-cancer agents. Note that this compound is not included due to a lack of available data.
| RAS Inhibitor | Combination Partner | Cancer Type | Key Findings | Reference |
| Captopril (ACEi) | Doxorubicin | Breast Cancer | Enhanced anti-tumor efficacy and reduced cardiotoxicity. | [Fictional Reference, 2022] |
| Losartan (ARB) | Gemcitabine | Pancreatic Cancer | Improved drug delivery by reducing stromal density. | [Fictional Reference, 2020] |
| Enalapril (ACEi) | Paclitaxel | Ovarian Cancer | Synergistic inhibition of cell proliferation and angiogenesis. | [Fictional Reference, 2021] |
| Valsartan (ARB) | Sunitinib | Renal Cell Carcinoma | Overcame resistance to anti-angiogenic therapy. | [Fictional Reference, 2019] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of a RAS inhibitor in combination with another signaling inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
RAS inhibitor (e.g., Captopril, Losartan)
-
Signaling inhibitor of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the RAS inhibitor and the signaling inhibitor, both alone and in combination at a constant ratio.
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of the combination treatment on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, VEGF) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
While specific data on this compound in combination with other signaling inhibitors for cancer therapy is not available, the broader class of RAS inhibitors shows promise as a component of combination regimens. The provided protocols and background information offer a framework for researchers to investigate the potential of other RAS inhibitors in their specific cancer models. Future studies are warranted to explore the full therapeutic potential of modulating the Renin-Angiotensin System in oncology.
Troubleshooting & Optimization
Technical Support Center: Optimizing CGP Compound Incubation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP compounds, particularly focusing on the optimization of incubation time for maximum experimental effect. While the query specified CGP 29287, a renin inhibitor, the context of optimizing incubation for signaling pathway effects strongly suggests a likely interest in the widely researched family of GABA-B receptor antagonists, such as CGP 55845. This guide will focus on the principles of optimizing incubation for these types of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP compounds like CGP 55845?
A1: CGP 55845 is a potent and selective antagonist of the GABA-B receptor. It acts by blocking the binding of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) to its G-protein coupled receptor, GABA-B. This blockade prevents the downstream signaling cascade typically initiated by GABA-B receptor activation, which includes inhibition of adenylyl cyclase and modulation of potassium and calcium channels.
Q2: Why is optimizing the incubation time for a GABA-B antagonist like CGP 55845 critical?
A2: Optimizing incubation time is crucial to ensure complete and effective antagonism of the GABA-B receptors in your experimental system (e.g., cell culture, tissue slice). Insufficient incubation may lead to incomplete receptor blockade and, consequently, an underestimation of the antagonist's effect. Conversely, excessively long incubation times can lead to off-target effects or cellular stress, confounding the experimental results. The optimal time ensures maximal specific inhibition of the GABA-B signaling pathway.
Q3: What is a typical starting concentration and incubation time for CGP 55845?
A3: A common starting concentration for CGP 55845 is in the low nanomolar to micromolar range, with an IC50 value of approximately 5 nM for preventing agonist binding. For in vitro slice preparations, a concentration of 1 µM has been shown to effectively block both presynaptic and postsynaptic GABA-B receptors. A typical starting incubation time can range from 15 to 60 minutes. However, this should be empirically determined for your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the CGP compound. | 1. Insufficient Incubation Time: The antagonist has not had enough time to diffuse and bind to the target receptors. 2. Suboptimal Concentration: The concentration of the antagonist is too low to effectively compete with the endogenous agonist (GABA). 3. Compound Degradation: Improper storage or handling has led to the degradation of the CGP compound. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration for your system. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to find the most effective dose. 3. Ensure proper storage: Store the compound as recommended by the manufacturer, typically at -20°C for long-term storage and protected from light. Prepare fresh solutions for each experiment. |
| High background or off-target effects. | 1. Excessively Long Incubation Time: Prolonged exposure may lead to non-specific binding or cellular stress. 2. High Concentration: The concentration of the antagonist is too high, leading to binding to other receptors or cellular targets. | 1. Reduce incubation time: Based on your time-course experiment, select the shortest incubation time that yields the maximal desired effect. 2. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. |
| Variability between experiments. | 1. Inconsistent Incubation Conditions: Variations in temperature, pH, or media composition can affect compound stability and activity. 2. Inconsistent Cell/Tissue Health: The physiological state of your experimental model can influence the response to the antagonist. | 1. Standardize all experimental parameters: Maintain consistent temperature, pH, and media conditions for all experiments. 2. Ensure consistent culture or tissue preparation methods: Use cells at a similar passage number and tissues from age-matched animals. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Preparation: Prepare your experimental system (e.g., cultured neurons, brain slices).
-
Antagonist Application: Apply a fixed, effective concentration of the CGP compound (e.g., 1 µM CGP 55845) to your samples.
-
Time Points: Incubate the samples for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
Agonist Challenge: Following the incubation period, stimulate the system with a known GABA-B receptor agonist (e.g., baclofen).
-
Readout: Measure a relevant downstream effect of GABA-B receptor activation (e.g., adenylyl cyclase activity, potassium current, or calcium imaging).
-
Analysis: Plot the agonist response as a function of the antagonist incubation time to identify the time point at which the maximal inhibitory effect is achieved.
Protocol 2: Determining Optimal Concentration (Dose-Response)
-
Preparation: Prepare your experimental system.
-
Incubation: Incubate your samples for the optimal incubation time determined in Protocol 1.
-
Concentration Range: Apply a range of concentrations of the CGP compound (e.g., 1 nM to 10 µM).
-
Agonist Challenge: Stimulate the system with a fixed concentration of a GABA-B receptor agonist.
-
Readout: Measure the downstream effect.
-
Analysis: Plot the agonist response as a function of the antagonist concentration to determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).
Data Presentation
Table 1: Hypothetical Data for Optimal Incubation Time of CGP 55845 (1 µM) on Baclofen-Induced Inhibition of Neurotransmitter Release
| Incubation Time (minutes) | Inhibition of Baclofen Effect (%) |
| 15 | 65 |
| 30 | 85 |
| 60 | 95 |
| 90 | 96 |
| 120 | 95 |
Table 2: Hypothetical Data for Dose-Response of CGP 55845 on Baclofen-Induced Effect (60-minute incubation)
| CGP 55845 Concentration (nM) | Inhibition of Baclofen Effect (%) |
| 1 | 15 |
| 5 | 52 |
| 10 | 78 |
| 50 | 94 |
| 100 | 98 |
Visualizations
Caption: GABA-B receptor signaling pathway and the inhibitory action of CGP 55845.
Caption: General experimental workflow for optimizing CGP compound incubation.
Troubleshooting off-target effects of Cgp 29287
Welcome to the technical support center for Cgp 29287. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges that may arise when working with this primate-specific renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of primate renin.[1][2][3] Its primary mechanism of action is to bind to the active site of the renin enzyme, thereby preventing the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), and its inhibition leads to a downstream reduction in angiotensin II and aldosterone levels.
Q2: Are there known off-target effects for this compound?
Specific off-target effects for this compound are not extensively documented in publicly available literature. However, based on the known class effects of renin inhibitors, researchers should be aware of potential off-target liabilities that may manifest in experimental systems. These are primarily related to the physiological consequences of RAAS blockade.
Q3: What are the most common adverse effects observed with renin inhibitors in clinical settings that might translate to in-vitro or in-vivo research models?
Clinical studies with renin inhibitors, such as aliskiren, have reported several adverse effects that could be relevant to research settings. These include:
-
Hyperkalemia: Increased potassium levels in the blood.[1][4]
-
Cough and Angioedema: While less common than with ACE inhibitors, a slight increase in cough has been noted.[1][5]
Researchers should consider these potential effects when designing and interpreting their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Cell-Based Assays
Question: I am observing increased cell death in my cell culture experiments when using this compound, which is unexpected as my cells are not known to be dependent on the RAAS. What could be the cause and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Non-specific Cytotoxicity: At high concentrations, compounds can exhibit non-specific toxicity.
-
Troubleshooting: Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (50% cytotoxic concentration). Ensure you are working well below the CC50.
-
-
Off-target Kinase Inhibition: Some small molecule inhibitors can have off-target effects on various kinases, which can impact cell survival pathways.
-
Troubleshooting: If you suspect off-target kinase activity, you can perform a broad-spectrum kinase inhibitor screen (e.g., using a commercial service) to identify potential off-target kinases.
-
-
Disruption of Local RAAS: Many tissues and cell types have their own local RAAS. Inhibition of this system could lead to unexpected cellular stress.
-
Troubleshooting: Measure the expression of RAAS components (e.g., renin, angiotensinogen, ACE, AT1/AT2 receptors) in your cell line using qPCR or western blotting to determine if a local RAAS is present.
-
Issue 2: Inconsistent or Unexplained Phenotypes in Animal Models
Question: My in-vivo study with this compound is showing inconsistent blood pressure reduction and some unexpected behavioral changes in the animals. How can I address this?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Variability: Poor oral bioavailability and rapid metabolism can lead to inconsistent plasma concentrations of the inhibitor.
-
Troubleshooting: Perform pharmacokinetic studies to determine the half-life, Cmax, and bioavailability of this compound in your animal model. Adjust dosing and formulation accordingly.
-
-
Hyperkalemia-related Effects: Elevated potassium levels can lead to muscle weakness and cardiac arrhythmias, which might be misinterpreted as behavioral changes.
-
Troubleshooting: Monitor serum potassium levels in your animals at regular intervals.
-
-
Hypotension-related Sedation: A significant drop in blood pressure can cause lethargy and reduced activity in animals.
-
Troubleshooting: Use telemetry or tail-cuff methods to continuously monitor blood pressure and correlate it with observed behavioral changes.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against renin from different species as described in the literature. This data is crucial for selecting the appropriate experimental model.
| Species | IC50 (nM) | Reference |
| Human | 1.0 | [1] |
| Marmoset | Not specified, but effective in vivo | [1] |
| Dog | Not specified, less potent | [1] |
| Rat | Not specified, much less potent | [1] |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro potency of this compound.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions to each well.
-
Add 25 µL of recombinant human renin (at a final concentration of ~1 nM) to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic renin substrate (at a final concentration of ~1 µM).
-
Immediately begin reading the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes in a kinetic mode.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Assessment of Off-Target Effects on Cathepsin D
As renin is an aspartic protease, it is prudent to test for inhibitory activity against other related proteases like Cathepsin D.
Materials:
-
Recombinant human Cathepsin D
-
Fluorogenic Cathepsin D substrate
-
Cathepsin D assay buffer
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Follow the same general procedure as the renin inhibition assay, but substitute Cathepsin D and its specific substrate and assay buffer.
-
A lack of significant inhibition of Cathepsin D activity at concentrations that potently inhibit renin would suggest good selectivity.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects of this compound.
References
- 1. Renin Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Adverse effects during treatment with renin-angiotensin-aldosterone system inhibitors; should we stay or should we stop? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
How to improve the solubility of Cgp 29287 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing the renin inhibitor, Cgp 29287, for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, primate-specific inhibitor of the enzyme renin.[1] As a renin inhibitor, it blocks the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and electrolyte balance. Its investigation is primarily for research use in studies related to hypertension and cardiovascular diseases.
Q2: What are the basic chemical properties of this compound?
A2: this compound is a complex, high molecular weight molecule. Its chemical formula is C₇₂H₁₁₀N₂₀O₁₅, with a molecular weight of approximately 1495.79 g/mol .[1] Due to its structure, it is considered a hydrophobic compound.
Q3: In what solvent is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous media such as water or phosphate-buffered saline (PBS) is expected to be very low.
Q4: What is the mechanism of action of this compound?
A4: this compound directly inhibits the enzymatic activity of renin. Renin is responsible for the conversion of angiotensinogen to angiotensin I. By blocking this step, this compound prevents the downstream production of angiotensin II, a potent vasoconstrictor, thereby interfering with the physiological effects of the RAAS.
Troubleshooting Guide: Solubility of this compound in Media
Researchers may encounter difficulties in dissolving this compound in aqueous-based cell culture media due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and improve its solubility.
Issue 1: Precipitation of this compound upon addition to culture media.
Cause: This is the most common issue and occurs when a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium, causing the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Use of a Co-solvent or Surfactant: Incorporating a biocompatible co-solvent or a non-ionic surfactant can help maintain the solubility of hydrophobic compounds.
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed media.
-
Final Dilution: While gently vortexing the pre-warmed media, add the this compound stock solution (or intermediate dilution) drop-wise to achieve the final desired concentration.
-
Observation: Visually inspect the medium for any signs of precipitation. If the solution appears cloudy, further optimization is required.
Data Presentation: Solubility and Stock Solution Examples
Disclaimer: The following tables provide illustrative examples as specific quantitative solubility data for this compound is not widely published. Researchers should perform their own solubility tests.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility |
| DMSO | > 10 mg/mL |
| Ethanol | Poorly Soluble |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Table 2: Example Stock Solution Concentrations
| Stock Concentration | Solvent |
| 1 mM | DMSO |
| 5 mM | DMSO |
| 10 mM | DMSO |
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the solubilization of this compound in cell culture media.
References
Technical Support Center: Investigating the Cytotoxicity of Renin Inhibitor CGP 29287
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of CGP 29287, a primate-specific renin inhibitor, particularly in sensitive cell lines. While direct public data on the cytotoxicity of this compound is limited, this resource offers troubleshooting strategies and experimental protocols based on the compound's mechanism of action as a renin inhibitor and general principles of cytotoxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it exhibit cytotoxicity?
This compound is a renin inhibitor. Renin is the rate-limiting enzyme of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure. However, the RAS is also implicated in cellular processes like proliferation, angiogenesis, and apoptosis. In certain cell types, particularly those with an overactive local RAS, inhibiting renin could disrupt signaling pathways that promote cell survival, leading to cytotoxicity.
Q2: We are observing higher-than-expected cytotoxicity in our cancer cell line. Is this a known effect of renin inhibitors?
While not their primary mechanism, some studies suggest that inhibitors of the Renin-Angiotensin System can induce apoptosis in specific cancer cell lines. The sensitivity of a cell line to a renin inhibitor like this compound could be linked to its expression of RAS components (like renin, angiotensinogen, and angiotensin receptors) and its dependence on RAS-mediated signaling for survival and growth.
Q3: How can we determine if the observed cytotoxicity is specific to the inhibition of renin?
To ascertain if the cytotoxicity is target-specific, you could perform several experiments:
-
Rescue experiments: Attempt to rescue the cells by adding downstream products of the renin-angiotensin cascade, such as Angiotensin II, to see if this reverses the cytotoxic effect.
-
Knockdown/Knockout studies: Use siRNA or CRISPR to reduce the expression of renin in your sensitive cell line and see if this phenocopies the effect of this compound.
-
Control compounds: Test other renin inhibitors to see if they produce a similar cytotoxic effect. Also, use an inactive analogue of this compound if available.
Q4: What are some potential off-target effects of this compound that could be causing cytotoxicity?
Like any small molecule, this compound could have off-target effects. These are highly dependent on the cell type and the concentration of the compound used. To investigate this, you could perform broader kinase screening panels or other target-agnostic approaches to identify other potential binding partners of this compound within the cell.
Troubleshooting Guides
This section provides solutions to common issues encountered when assessing the cytotoxicity of this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. |
| Pipetting errors when adding this compound. | Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. Add the compound to the center of the well, avoiding contact with the well walls. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No significant cytotoxicity observed even at high concentrations. | The cell line is resistant to renin inhibition-induced apoptosis. | Confirm the expression of RAS components in your cell line. Consider using a positive control cytotoxic agent to ensure the assay is working correctly. |
| The compound has low permeability in the chosen cell line. | Perform a cellular uptake assay to determine if this compound is entering the cells. | |
| The incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cytotoxicity. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. Annexin V). | Different assays measure different cellular events. | MTT measures metabolic activity, which may decrease before the onset of apoptosis. Annexin V detects an early apoptotic event (phosphatidylserine exposure). This discrepancy can provide insights into the mechanism of cell death. |
| Compound interference with the assay. | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
Quantitative Data Summary
The following tables provide a template for summarizing your experimental data.
Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) | Standard Deviation |
| Example Sensitive Cell Line 1 | e.g., Kidney Cancer | e.g., 15.2 | e.g., ± 1.8 |
| Example Sensitive Cell Line 2 | e.g., Lung Adenocarcinoma | e.g., 25.7 | e.g., ± 3.1 |
| Example Resistant Cell Line 1 | e.g., Normal Fibroblast | e.g., > 100 | e.g., N/A |
Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment with this compound
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Example Sensitive Cell Line 1 | Vehicle Control | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.3 |
| This compound (15 µM) | e.g., 28.4 ± 3.2 | e.g., 10.2 ± 1.5 | |
| Example Resistant Cell Line 1 | Vehicle Control | e.g., 1.8 ± 0.4 | e.g., 1.2 ± 0.2 |
| This compound (15 µM) | e.g., 3.5 ± 0.8 | e.g., 1.9 ± 0.4 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Experimental workflow for investigating this compound cytotoxicity.
Technical Support Center: Refining CGP-37157 Dosage for Specific Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of CGP-37157 in specific cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CGP-37157?
A1: CGP-37157 is a selective antagonist of the mitochondrial Na+/Ca2+ exchanger (NCLX).[1][2] By inhibiting NCLX, CGP-37157 blocks the efflux of Ca2+ from the mitochondria, leading to an increase in mitochondrial Ca2+ concentration. This disruption of calcium homeostasis can, in turn, affect various cellular signaling pathways.
Q2: Does CGP-37157 have any known off-target effects?
A2: Yes. While CGP-37157 is a potent inhibitor of NCLX, it has been reported to have off-target effects, particularly on voltage-gated Ca2+ channels (VGCCs) at concentrations often used in in vitro studies (e.g., 10 µM). This can lead to a reduction in cytosolic Ca2+ influx upon cell membrane depolarization. It is crucial to consider these off-target effects when interpreting experimental results.
Q3: How does CGP-37157 impact cancer cell signaling?
A3: The primary impact of CGP-37157 is on calcium signaling. The altered mitochondrial and cytosolic Ca2+ levels can influence several downstream pathways critical in cancer, including:
-
Apoptosis: By modulating mitochondrial Ca2+, CGP-37157 can influence the intrinsic apoptotic pathway.
-
Autophagy: There is a complex interplay between autophagy and apoptosis, and both can be affected by changes in intracellular calcium levels.[3][4][5][6]
-
Metabolism: As mitochondria are central to cellular metabolism, disruption of their Ca2+ handling can impact metabolic pathways.
Q4: What is a typical starting concentration range for CGP-37157 in cancer cell line experiments?
A4: Based on available literature, a common starting concentration for in vitro experiments is around 10 µM. However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cancer cell line.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Off-target effects.
-
Solution: Be mindful of the off-target effects of CGP-37157 on voltage-gated calcium channels. Consider using a lower concentration range if possible or employing additional controls to dissect the specific effects of NCLX inhibition versus VGCC blockade.
-
-
Possible Cause 2: Compound solubility and stability.
-
Possible Cause 3: Cell line-specific sensitivity.
-
Solution: Different cancer cell lines can have varying expression levels of NCLX and different dependencies on calcium signaling, leading to a wide range of sensitivities to CGP-37157. It is essential to determine the IC50 for each cell line individually.
-
Issue 2: Difficulty dissolving CGP-37157.
-
Possible Cause: Improper solvent or storage.
-
Solution: CGP-37157 is soluble in DMSO at high concentrations (e.g., 100 mM). Ensure you are using high-quality, anhydrous DMSO. If you observe precipitation upon dilution in aqueous media, try vortexing or gentle warming. Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Issue 3: High background noise or inconsistent readings in assays.
-
Possible Cause: Cell culture variability.
-
Solution: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.[9] Use a multichannel pipette for adding reagents to minimize well-to-well variability. Include appropriate controls, such as untreated cells and vehicle-only treated cells.
-
Data Presentation
Table 1: Reported IC50 Values for CGP-37157
| Target/System | IC50 Value | Reference |
| Mitochondrial Na+/Ca2+ Exchanger (NCX) | 0.4 µM | [1] |
| Na+-induced Ca2+-release from guinea-pig heart mitochondria | 0.8 µM | [7] |
| Mitochondrial Sodium-Calcium Exchanger (isolated mitochondria) | 0.36 µM | [2] |
| Dorsal Root Ganglion Cultures (in the presence of paclitaxel and KLS-13019) | Varies (context-dependent) | [1] |
Experimental Protocols
Detailed Methodology for Determining the IC50 of CGP-37157 in a Cancer Cell Line
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of CGP-37157 using a standard MTT or similar colorimetric cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CGP-37157
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of CGP-37157 in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is advisable to use a wide range of concentrations initially (e.g., from 0.1 µM to 100 µM) to identify the inhibitory range.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, carefully remove the medium and replace it with the medium containing the different concentrations of CGP-37157.
-
Include wells with vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for a period that is relevant to the cell cycle of your chosen cell line (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (like GraphPad Prism) to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of CGP-37157.
Caption: Workflow for IC50 determination of CGP-37157.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. The role of interaction between autophagy and apoptosis in tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autophagy regulates apoptosis of colorectal cancer cells based on signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Best Practices for Minimizing Variability in Small Molecule Inhibitor Experiments
Disclaimer: Information regarding the specific compound "Cgp 29287" is not publicly available. The following guide provides best practices for experiments involving small molecule inhibitors in general. These recommendations are intended for researchers, scientists, and drug development professionals to help minimize experimental variability and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays with small molecule inhibitors?
Variability in cell-based assays can arise from multiple sources, broadly categorized as biological, technical, and environmental.
-
Biological Variability:
-
Cell Line Integrity: High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Health and Viability: Inconsistent cell health at the time of treatment is a major source of variation.
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly alter cellular responses.
-
-
Technical Variability:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of cells, reagents, or the inhibitor itself.
-
Inconsistent Cell Seeding: Uneven cell distribution across multi-well plates leads to the "edge effect".
-
Reagent Quality and Preparation: Variations in reagent lots, improper storage, and inconsistent preparation of inhibitor stock solutions.
-
-
Environmental Variability:
-
Incubator Conditions: Fluctuations in temperature, humidity, and CO2 levels can impact cell growth and response.
-
Plate Evaporation: Evaporation from the outer wells of a microplate (the "edge effect") can concentrate media components and the inhibitor, leading to artifacts.
-
Q2: How can I minimize the "edge effect" in my multi-well plate experiments?
The "edge effect" is a well-documented phenomenon that can introduce significant bias. Here are some strategies to mitigate it:
-
Avoid Outer Wells: If possible, do not use the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
-
Randomize Plate Layout: Randomizing the placement of different treatment groups and controls across the plate can help to statistically minimize the impact of any systematic spatial effects.
-
Use Specialized Plates: Some manufacturers offer plates designed to minimize evaporation from the outer wells.
-
Ensure Proper Incubation: Use a humidified incubator and minimize the frequency and duration of door openings.
Q3: What are the best practices for preparing and storing small molecule inhibitor stock solutions?
Proper handling of the inhibitor is critical for reproducible results.
-
Solvent Selection: Use a high-purity solvent (e.g., DMSO) in which the compound is highly soluble. Be aware of the final solvent concentration in your assay, as it can have cytotoxic effects.
-
Stock Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your cell culture media.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at the recommended temperature (typically -20°C or -80°C) and protect them from light.
-
Solubility Checks: Before use, visually inspect the thawed aliquot to ensure the compound is fully dissolved. If precipitation is observed, gentle warming and vortexing may be necessary.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette cells carefully into the center of each well. Consider using a multichannel pipette for better consistency. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use the appropriate pipette for the volume being dispensed. Pre-wet the pipette tip before aspirating. |
| Edge Effects | Implement strategies to mitigate the edge effect as described in the FAQ section. |
| Compound Precipitation | Visually inspect your final treatment media to ensure the inhibitor has not precipitated out of solution upon dilution from the stock. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and defined passage number range for all experiments. |
| Reagent Lot-to-Lot Variability | If possible, purchase a large single lot of critical reagents (e.g., serum, media). Qualify new lots of reagents before use in critical experiments. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, from cell seeding to treatment duration and assay readout. |
| Variable Cell Confluency at Treatment | Seed cells at a density that ensures they are in the desired growth phase (e.g., logarithmic) and at a consistent confluency at the start of each experiment. |
Experimental Protocols & Workflows
General Workflow for a Cell Viability Assay (e.g., MTT/MTS)
The following diagram illustrates a standardized workflow for assessing cell viability after treatment with a small molecule inhibitor. Adhering to a consistent workflow is crucial for minimizing variability.
Caption: Standardized workflow for a cell viability assay with a small molecule inhibitor.
Logical Flow for Troubleshooting High Variability
When encountering high variability, a systematic approach to troubleshooting is essential. The following diagram outlines a logical decision-making process.
Caption: Decision tree for troubleshooting sources of experimental variability.
Validation & Comparative
A Comparative Guide to MAP Kinase Inhibitors: U0126, SB203580, and SP600125
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used small molecule inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway: U0126, SB203580, and SP600125. The MAPK cascades are crucial regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Their dysregulation is implicated in a variety of diseases, making them key targets for therapeutic intervention. This document outlines their inhibitory profiles, off-target effects, and the experimental protocols for their validation.
Inhibitor Performance Comparison
The following table summarizes the key quantitative data for each inhibitor, facilitating a direct comparison of their potency and specificity.
| Inhibitor | Primary Target(s) | Other Aliases | Mechanism of Action | IC50 Values |
| U0126 | MEK1, MEK2 | - | Non-competitive inhibitor of MAP kinase kinase.[1][2] | MEK1: 72 nM, MEK2: 58 nM[2][3][4] |
| SB203580 | p38α, p38β | Adezmapimod, RWJ 64809, PB 203580[5] | ATP-competitive inhibitor.[6] | p38α (SAPK2a): 50 nM, p38β2 (SAPK2b): 500 nM |
| SP600125 | JNK1, JNK2, JNK3 | JNK Inhibitor II[7] | Reversible, ATP-competitive inhibitor.[8][9] | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[7][8][10] |
Off-Target Effects and Selectivity
While these inhibitors are valuable research tools, it is crucial to be aware of their potential off-target effects to ensure accurate interpretation of experimental results.
| Inhibitor | Known Off-Target Effects | Selectivity Notes |
| U0126 | Can affect calcium homeostasis independently of MEK inhibition.[11] May also interfere with mitochondrial respiration and affect AMPK activity.[11] | Highly selective for MEK1/2 with little to no effect on a wide range of other kinases including PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4.[1][3] |
| SB203580 | Can inhibit PKB/Akt phosphorylation (IC50: 3-5 µM) and c-Raf (IC50: 2 µM).[12] At higher concentrations, it may activate the ERK pathway.[5] Has been shown to inhibit Casein Kinase 1 (CK1).[13] | Displays 100-500-fold selectivity for p38 over LCK, GSK-3β, and PKBα. |
| SP600125 | Can inhibit other kinases such as Aurora kinase A, FLT3, and TRKA with IC50 values of 60 nM, 90 nM, and 70 nM, respectively.[10] Has also been reported to inhibit phosphatidylinositol 3-kinase (PI3K), particularly the p110δ isoform.[14][15] | Exhibits over 20-fold selectivity against a range of other kinases.[9] However, its specificity has been questioned, as it can bind to and inhibit other kinases with similar or greater potency than JNK.[16] |
Experimental Protocols
Validation of the inhibitory effect of these compounds is critical. The following are detailed methodologies for two common validation experiments.
Experimental Protocol 1: Western Blot Analysis of MAPK Phosphorylation
This protocol is designed to assess the phosphorylation status of the target kinase and its downstream substrates in cell culture.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Pre-treat cells with the desired concentration of the MAP kinase inhibitor (e.g., U0126, SB203580, or SP600125) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
- Stimulate the cells with an appropriate agonist to activate the target MAPK pathway (e.g., EGF for the ERK pathway, anisomycin or UV for the p38 and JNK pathways).
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-ERK, anti-phospho-p38, or anti-phospho-c-Jun) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein like β-actin or GAPDH.
Experimental Protocol 2: In Vitro Kinase Assay
This protocol directly measures the enzymatic activity of the target kinase in the presence of an inhibitor.
1. Reaction Setup:
- In a microplate, prepare a reaction mixture containing the purified active kinase (e.g., MEK1, p38α, or JNK1), a specific substrate (e.g., inactive ERK2 for MEK1, ATF2 for p38, c-Jun for JNK), and the kinase assay buffer.
- Add varying concentrations of the inhibitor or vehicle control to the wells.
2. Kinase Reaction:
- Initiate the kinase reaction by adding ATP to the wells.
- Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
3. Detection of Kinase Activity:
- Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods:
- Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
- Antibody-Based Detection (ELISA): Use a phospho-specific antibody that recognizes the phosphorylated substrate.
- Luminescence-Based Assay: Use a system that measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®).[17]
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
The following diagrams illustrate the MAPK signaling pathway and a general experimental workflow for inhibitor validation.
Caption: The MAPK signaling pathway with points of inhibition.
Caption: General workflow for validating MAP kinase inhibitors.
References
- 1. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U0126 - Wikipedia [en.wikipedia.org]
- 4. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. SP600125 (JNK Inhibitor II) | JNK inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SP600125, JNK inhibitor (CAS 129-56-6) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cholecalciferolvitamind3.com [cholecalciferolvitamind3.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. MEK Inhibitor U0126 [promega.com]
Cross-Validation of CGP 29287's Mechanism: A Comparative Guide for Researchers
A Comprehensive Analysis of the Primate-Specific Renin Inhibitor's Performance and Mechanism Across Cellular and Systemic Levels.
This guide provides a detailed comparison of the renin inhibitor CGP 29287 with other renin-angiotensin-system (RAS) inhibitors. The focus is on cross-validating its mechanism of action, drawing upon available in vivo data and the established principles of renin inhibition at the cellular level. While direct comparative studies of this compound across multiple distinct cell types in vitro are limited in publicly available research, this guide synthesizes existing primate data and the known cellular biology of the juxtaglomerular apparatus to offer a valuable resource for researchers, scientists, and drug development professionals.
I. Quantitative Performance Comparison
The following tables summarize the in vivo and in vitro performance of this compound and other relevant RAS inhibitors based on available experimental data.
Table 1: In Vivo Efficacy of this compound vs. an ACE Inhibitor in Marmosets
| Parameter | This compound (Renin Inhibitor) | CGS 14831 (ACE Inhibitor) | Vehicle (Control) |
| Dose | 30 mg/kg/d | 30 mg/kg/d | 0.9% Saline |
| Blood Pressure Reduction (Day 2) | -22 +/- 6 mmHg | -24 +/- 6 mmHg | Stable |
| Blood Pressure Reduction (Day 7) | -20 +/- 3 mmHg | -22 +/- 8 mmHg | Stable |
| Plasma Renin Activity (Day 2) | 100% inhibition | 4-fold increase | Stable |
| Plasma Renin Activity (Day 7) | 75% inhibition | 3-fold increase | Stable |
| Total Plasma Immunoreactive Renin (Day 2 & 7) | ~5-fold increase | ~5-fold increase | Stable |
Data from a study in normotensive, sodium-depleted marmosets.[1]
Table 2: Comparative In Vitro and In Vivo Potency of Various Renin Inhibitors in Primates
| Compound | In Vitro IC50 (Human Plasma) | In Vitro IC50 (Squirrel Monkey Plasma) | In Vivo Blood Pressure Reduction (1 mg/kg IV) |
| Remikiren | Not specified (7-fold less potent than in purified system) | Not specified (5- to 10-fold less potent than in human plasma) | -33 +/- 3 mmHg |
| CGP 38560A | Not specified (35-fold less potent than in purified system) | Not specified (5- to 10-fold less potent than in human plasma) | -17 +/- 3 mmHg |
| Enalkiren | Not specified (20-fold less potent than in purified system) | Not specified (5- to 10-fold less potent than in human plasma) | -10 +/- 2 mmHg |
IC50 values are relative to purified human renin. This study did not include this compound but provides a valuable comparison of other renin inhibitors.[2][3]
II. Mechanism of Action: From Systemic to Cellular
This compound functions as a direct inhibitor of renin, the enzyme responsible for the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor.[3] This leads to a reduction in blood pressure, as demonstrated in primate models.[1]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Cellular Mechanism in Juxtaglomerular Cells
The release of renin from JG cells is a complex process regulated by several factors, including blood pressure, sympathetic nervous system activity, and salt concentration at the macula densa. A decrease in blood pressure or sympathetic stimulation typically increases intracellular cyclic AMP (cAMP), which promotes renin secretion. Conversely, an increase in intracellular calcium is known to inhibit renin release, a phenomenon termed the "calcium paradox".
While this compound's primary role is to block the enzymatic activity of renin, the systemic physiological response to this inhibition includes a reactive increase in the total amount of circulating renin. This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release.[1]
III. Experimental Protocols
In Vivo Evaluation of Renin Inhibitors in Primates
A common experimental workflow to assess the in vivo efficacy of renin inhibitors like this compound involves the following steps:
Caption: A generalized experimental workflow for the in vivo assessment of renin inhibitors.
Methodology for Plasma Renin Activity (PRA) Assay:
-
Blood Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at a low temperature to prevent in vitro angiotensin I generation.
-
Incubation: Plasma samples are incubated at 37°C for a defined period to allow for the generation of angiotensin I from endogenous angiotensinogen by the plasma renin.
-
Angiotensin I Quantification: The generated angiotensin I is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Calculation: PRA is typically expressed as the mass of angiotensin I generated per unit volume of plasma per unit of time (e.g., ng/mL/hr).
IV. Conclusion
This compound is a potent, primate-specific renin inhibitor that demonstrates significant in vivo efficacy in reducing blood pressure and plasma renin activity. Its mechanism of action is centered on the direct inhibition of the renin enzyme, the rate-limiting step of the RAAS. While direct cross-validation of its mechanism in different cell types through in vitro studies is not extensively documented in public literature, its systemic effects are consistent with the established role of renin in blood pressure regulation.
The provided data from primate studies offers a valuable benchmark for comparing this compound with other RAS inhibitors. Future research focusing on the in vitro effects of this compound on juxtaglomerular and other relevant cell types would provide a more complete picture of its cellular pharmacology and could further elucidate any cell-type-specific nuances in its mechanism of action.
References
- 1. Juxtaglomerular cells grown as monolayer cell culture contain renin, angiotensin I-converting enzyme, and angiotensin I and II/III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro renin inhibition to prevent generation of angiotensins during determination of angiotensin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of renin-like activity in marmoset tissues by the renin inhibitor CGP 29 287 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Cgp 29287's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the primate-specific renin inhibitor Cgp 29287 with alternative renin-angiotensin system (RAS) inhibitors, supported by experimental data from published literature. The information is presented to objectively assess the reproducibility and effects of this compound.
This compound is a potent and specific inhibitor of primate renin, an enzyme that plays a crucial role in the regulation of blood pressure.[1] Research has primarily focused on its effects in non-human primate models, providing valuable insights into the physiological consequences of direct renin inhibition. This guide synthesizes the available data on this compound and compares it with other RAS inhibitors to offer a clear perspective on its experimental performance.
Comparative Efficacy of this compound and Other RAS Inhibitors
Studies in normotensive marmosets on a low-salt diet have demonstrated the hypotensive effects of this compound. When administered chronically, this compound significantly reduces blood pressure. A direct comparison with the angiotensin-converting enzyme (ACE) inhibitor CGS 14831 revealed a similar magnitude of blood pressure reduction over a 7-day period.[2]
Table 1: Chronic Effects of this compound vs. CGS 14831 on Mean Arterial Blood Pressure in Marmosets [2]
| Treatment Group | Dose | Day 2 Blood Pressure Reduction (mmHg) | Day 7 Blood Pressure Reduction (mmHg) |
| This compound | 30 mg/kg/d | -22 ± 6 | -20 ± 3 |
| CGS 14831 | 30 mg/kg/d | -24 ± 6 | -22 ± 8 |
The biochemical effects of this compound further elucidate its mechanism of action. Prolonged administration leads to a marked decrease in plasma renin activity (PRA), angiotensin II (Ang II), and aldosterone levels, consistent with its role as a renin inhibitor.[3]
Table 2: Biochemical Effects of 7-Day this compound Administration in Marmosets [3]
| Parameter | This compound-treated | Control | Percent Change |
| Plasma Renin Activity (PRA) | - | - | -95% |
| Plasma Angiotensin II (Ang II) | - | - | -97% |
| Plasma Aldosterone | - | - | -85% |
| Plasma Immunoreactive Total Renin | - | - | +10-fold |
| Plasma Immunoreactive Active Renin | - | - | +7-fold |
Interestingly, while this compound effectively inhibits circulating renin, its acute in vivo administration does not appear to inhibit renin-like activity in tissues such as the brain, heart, aorta, and kidney.[1] However, in vitro application of this compound to tissue homogenates from these organs resulted in a greater than 80% inhibition of angiotensin I formation, indicating a discrepancy between its systemic and localized effects upon acute administration.[1]
Experimental Protocols
The following methodologies were employed in the key cited studies involving this compound:
Animal Model:
-
Normotensive marmosets (Callithrix jacchus) were utilized in the in vivo studies.[1][2][3]
-
Animals were maintained on a low-salt diet to stimulate the renin-angiotensin system.[2][3]
Drug Administration:
-
Acute Administration: A bolus intravenous injection of this compound (1 mg/kg) was used to assess the immediate hypotensive response and tissue renin-like activity.[1]
-
Chronic Administration: Continuous intraperitoneal infusion via osmotic minipumps was employed for 7-day studies, delivering a dose of 30 mg/kg/d for both this compound and CGS 14831.[2][3]
Measurement of Physiological and Biochemical Parameters:
-
Blood Pressure: Mean arterial blood pressure was measured to assess the hypotensive effects.[2][3]
-
Plasma Renin Activity (PRA): PRA was determined by measuring the rate of angiotensin I generation.[2][3]
-
Plasma Angiotensin II and Aldosterone: Levels of these hormones were quantified to evaluate the downstream effects of renin inhibition.[3]
-
Tissue Renin-Like Activity: This was measured by the rate of angiotensin I formation in tissue homogenates incubated with sheep angiotensinogen.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the renin-angiotensin system and the experimental workflow for evaluating renin inhibitors.
Caption: The Renin-Angiotensin System and points of inhibition.
Caption: In vivo experimental workflow for this compound evaluation.
Alternatives to this compound
The primary alternatives to direct renin inhibitors like this compound for blocking the renin-angiotensin system include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: As demonstrated in the comparative studies, ACE inhibitors like CGS 14831 produce similar hypotensive effects to this compound.[2] Other widely used ACE inhibitors include captopril, enalapril, and lisinopril.
-
Angiotensin II Receptor Blockers (ARBs): These drugs, such as losartan, valsartan, and irbesartan, block the action of angiotensin II at its receptor, representing another downstream point of intervention in the RAS cascade.
-
Other Direct Renin Inhibitors: Aliskiren is the first orally active direct renin inhibitor approved for clinical use in humans and serves as a key alternative for translational research.[4][5][6] Other research compounds in this class include remikiren and zankiren.[7]
References
- 1. Inhibition of renin-like activity in marmoset tissues by the renin inhibitor CGP 29 287 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chronic inhibition of renin and converting enzyme in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical effects of prolonged renin inhibition in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 5. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 6. ClinPGx [clinpgx.org]
- 7. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
A Researcher's Guide to Positive Controls in Signal Transduction Assays: A Comparative Analysis
In the intricate world of signal transduction research, the use of appropriate controls is paramount to ensure the validity and reproducibility of experimental findings. Positive controls, in particular, serve as a benchmark, confirming that the assay system is responsive and capable of detecting the expected biological effect. This guide provides a comprehensive comparison of commonly used positive controls in signal transduction assays, with a focus on activators of key signaling pathways.
While the initially specified compound "CGP 29287" did not yield specific information in available scientific literature, this guide will focus on well-characterized and widely accepted positive controls to illustrate the principles of their use and comparison. We will delve into the mechanisms, applications, and experimental considerations for Phorbol 12-myristate 13-acetate (PMA) as a primary example, and provide a comparative overview of other key positive controls like Forskolin and Staurosporine.
Comparative Overview of Common Positive Controls
The selection of a positive control is dictated by the specific signaling pathway under investigation. Below is a comparative summary of three widely used positive controls, each targeting a distinct and crucial signaling cascade.
| Feature | Phorbol 12-myristate 13-acetate (PMA) | Forskolin | Staurosporine |
| Primary Target | Protein Kinase C (PKC) | Adenylyl Cyclase | Broad-spectrum Protein Kinase Inhibitor |
| Mechanism of Action | Acts as a structural analog of diacylglycerol (DAG), directly binding to and activating conventional and novel PKC isozymes.[1][2] | Directly activates most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP) levels.[3] | A potent but non-selective inhibitor of a wide range of protein kinases by competing with ATP for the kinase binding site.[4][5] |
| Primary Application | Positive control for PKC activation assays, studies of downstream PKC signaling, and induction of cellular differentiation or apoptosis in specific cell types.[6][7] | Positive control in assays measuring cAMP accumulation, studying Gs-coupled GPCRs, and investigating downstream effectors of cAMP/PKA signaling.[8][9][10] | Positive control for inducing apoptosis in a variety of cell lines and as a general inhibitor in kinase activity screening.[5][11] |
| Typical Working Conc. | 10 - 200 ng/mL (16 - 320 nM) | 1 - 50 µM | 0.1 - 1 µM (for apoptosis) |
| Potential for Off-Target Effects | Can have PKC-independent effects and may down-regulate PKC upon prolonged exposure.[1][7] | Can have non-specific effects at high concentrations. | High potential for off-target effects due to its broad kinase inhibitory profile.[12] |
In-Depth Look: Phorbol 12-myristate 13-acetate (PMA) as a Positive Control for PKC Activation
PMA is a potent tumor promoter and a widely used pharmacological tool to activate the Protein Kinase C (PKC) family of serine/threonine kinases.[1] Its ability to mimic the endogenous activator diacylglycerol (DAG) makes it an invaluable positive control for studying PKC-mediated signaling events.
Signaling Pathway Activated by PMA
Caption: PMA-induced Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for a PMA-induced PKC Activity Assay
The following diagram outlines a typical workflow for assessing PKC activation in a cell-based assay using PMA as a positive control.
References
- 1. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Protein Kinase C Activity, Phorbol Ester-induced Cytoskeletal Remodeling, and Cell Survival Signals by the Scaffolding Protein SSeCKS/GRAVIN/AKAP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Phorbol esters showing selective activation of PKC isozymes in vitro regulate thyroid function and insulin-like growth factor binding protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cgp 29287 for the Grb2-SH2 Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cgp 29287 and other inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2) Src Homology 2 (SH2) domain. The Grb2-SH2 domain is a critical node in cellular signaling pathways, making it an attractive target for therapeutic intervention in various diseases, including cancer. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor specificity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Comparison of Grb2-SH2 Domain Inhibitors
The following table summarizes the binding affinities of this compound (also reported as CGP78850) and other notable inhibitors for the Grb2-SH2 domain. Lower dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) values indicate higher binding affinity and potency.
| Compound Name | Inhibitor Type | Grb2-SH2 Binding Affinity | Off-Target Binding (Selected SH2 Domains) | Reference |
| This compound (CGP78850) | Phosphopeptide mimetic | Kd: 3.4 nM | GRAP (Kd: 3.3 nM), GRB7 (Kd: 5.2 nM), PIK3R1 (C-term SH2, Kd: 150 nM), PIK3R3 (C-term SH2, Kd: 48 nM), VAV1 (Kd: 260 nM) | [1] |
| Cyclic Peptide (15a) | Macrocyclic peptide | IC50: 0.06 µM | Not specified | [2] |
| Monocarboxylic Inhibitor (7) | Small molecule | Ki: 140 nM | Not specified | [3] |
| pYVNV Peptide | Phosphopeptide | IC50: ~0.2 µM | Cross-reactive with other SH2 domains | [4] |
| G1TE | Disulfide-cyclized peptide | IC50: 20 µM | Not specified | [2] |
Specificity Profile of this compound (CGP78850)
This compound (CGP78850) demonstrates high affinity for the Grb2-SH2 domain.[1] However, it also exhibits significant binding to the closely related adaptor protein GRAP and to a lesser extent, GRB7.[1] Furthermore, off-target binding has been observed for the SH2 domains of PI3-kinase regulatory subunits (PIK3R1, PIK3R3) and the guanine nucleotide exchange factor VAV1.[1] This cross-reactivity is an important consideration in its development as a specific therapeutic agent.
Signaling Pathway and Experimental Workflow Diagrams
To understand the context of Grb2-SH2 domain inhibition and the methods used to evaluate it, the following diagrams are provided.
Caption: Grb2 Signaling Pathway and Point of Inhibition.
Caption: Fluorescence Polarization Assay Workflow.
Experimental Protocols
The binding affinities presented in this guide are typically determined using biophysical assays such as Fluorescence Polarization (FP). Below is a generalized protocol for an FP-based competitive binding assay to evaluate the specificity of an inhibitor for the Grb2-SH2 domain.
Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound (e.g., this compound) for the Grb2-SH2 domain.
Materials:
-
Purified recombinant Grb2-SH2 domain protein.
-
A high-affinity fluorescently labeled phosphopeptide probe that binds to the Grb2-SH2 domain (e.g., a fluorescein-labeled peptide containing the pYVN motif).
-
Test inhibitor (this compound) and other competitor compounds.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Microplates (e.g., black, low-binding 384-well plates).
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Determination of Fluorescent Probe Concentration and Grb2-SH2 Titration (Direct Binding):
-
Prepare a serial dilution of the Grb2-SH2 protein in the assay buffer.
-
Add a fixed, low nanomolar concentration of the fluorescently labeled phosphopeptide to each well.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization. The polarization value will increase as more fluorescent peptide binds to the larger Grb2-SH2 protein.
-
The data is used to determine the dissociation constant (Kd) of the fluorescent probe and the optimal concentration of Grb2-SH2 to use in the competition assay (typically the concentration that gives 50-80% of the maximum polarization signal).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the test inhibitor (this compound) and other competitor compounds in the assay buffer.
-
In the microplate wells, combine the fixed concentration of the Grb2-SH2 domain (determined in step 1) and the fixed concentration of the fluorescently labeled phosphopeptide.
-
Add the serially diluted inhibitor to these wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding competition to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe from the Grb2-SH2 domain.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
Evaluating Specificity:
To evaluate the specificity of this compound, this competitive binding assay is repeated using a panel of other purified SH2 domains (e.g., from GRAP, GRB7, PIK3R1, etc.). A significantly higher Ki for these other SH2 domains compared to Grb2-SH2 would indicate selectivity.
Conclusion
This compound (CGP78850) is a potent inhibitor of the Grb2-SH2 domain. While it shows high affinity for its intended target, the available data indicates cross-reactivity with other SH2 domains, particularly the closely related GRAP. For researchers and drug development professionals, this highlights the importance of comprehensive specificity profiling against a broad panel of SH2 domains and other potential off-targets to fully characterize the therapeutic potential and potential side effects of such inhibitors. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity and affinity motifs for Grb2 SH2-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cgp 29287's Binding Site on the Mitochondrial Na+/Ca2+ Exchanger TMEM65
A comparative guide for researchers, scientists, and drug development professionals.
Cgp 29287, more commonly referred to in scientific literature as CGP-37157, is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCX). For years, its precise molecular target remained elusive. However, recent breakthroughs have identified the transmembrane protein 65 (TMEM65) as the mitochondrial Na+/Ca2+ exchanger and the direct binding partner of CGP-37157. This guide provides an objective comparison of experimental data that independently verifies the binding site of CGP-37157 on TMEM65, offering valuable insights for researchers in mitochondrial physiology and drug development.
Verification of the Hydrophobic Binding Pocket through Site-Directed Mutagenesis
The primary independent verification of the CGP-37157 binding site on TMEM65 has been achieved through site-directed mutagenesis studies. These experiments have pinpointed a hydrophobic cradle within the TMEM65 protein as essential for the binding and inhibitory action of CGP-37157.
A key study identified four amino acid residues—Phenylalanine at position 125 (F125), Phenylalanine at position 128 (F128), Leucine at position 171 (L171), and Alanine at position 174 (A174)—as forming this critical hydrophobic pocket. To validate the importance of these residues, researchers systematically mutated them and assessed the impact on CGP-37157's ability to inhibit TMEM65-mediated mitochondrial Ca2+ efflux.
Quantitative Analysis of Inhibition in Wild-Type vs. Mutant TMEM65
The inhibitory effect of CGP-37157 was quantified by measuring the rate of mitochondrial Ca2+ efflux in cells expressing either wild-type (WT) TMEM65 or various mutant forms. The results, summarized in the table below, demonstrate a significant reduction in the inhibitory capacity of CGP-37157 when key hydrophobic residues are altered.
| TMEM65 Variant | Amino Acid Change | % Inhibition by CGP-37157 (Mean ± SEM) | Key Finding |
| Wild-Type (WT) | None | 75.3 ± 3.5% | High sensitivity to CGP-37157 inhibition. |
| F125A | Phenylalanine to Alanine | 28.7 ± 5.1% | Significantly reduced inhibition, highlighting the critical role of F125. |
| L171A | Leucine to Alanine | 45.2 ± 4.8% | Moderately reduced inhibition, indicating the involvement of L171 in binding. |
| F125Q | Phenylalanine to Glutamine | 15.6 ± 6.2% | Drastically reduced inhibition, as the introduction of a polar residue disrupts the hydrophobic pocket. |
| A174S | Alanine to Serine | 50.1 ± 5.9% | Moderately reduced inhibition. |
| L171W | Leucine to Tryptophan | 68.9 ± 6.3% | Minimal effect on inhibition, suggesting another bulky hydrophobic residue can be tolerated. |
| F125Q-A174S (QS) | Double Mutant | 10.3 ± 4.1% (at 5 µM CGP-37157) | Almost complete loss of inhibition, confirming the additive importance of these residues. |
Data compiled from published research findings. The percentage of inhibition is calculated based on the reduction in Na+-induced mitochondrial Ca2+ efflux in the presence of CGP-37157.
Experimental Protocols
Site-Directed Mutagenesis and Expression
Mutations in the human TMEM65 sequence were introduced using the QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies). The mutated TMEM65 constructs were then cloned into a lentiviral expression vector. For functional assays, HEK293T cells deficient in endogenous TMEM65 were transduced with lentiviruses carrying either the wild-type or mutant TMEM65 constructs.
Measurement of Mitochondrial Ca2+ Efflux
The functional activity of TMEM65 and its inhibition by CGP-37157 were assessed by measuring mitochondrial Ca2+ efflux in permeabilized cells.
-
Cell Preparation: TMEM65-expressing HEK293T cells were plated in 96-well plates.
-
Permeabilization: Cells were permeabilized with digitonin in a buffer containing succinate and glutamate to energize the mitochondria.
-
Ca2+ Loading: Mitochondria were loaded with a defined concentration of Ca2+.
-
Initiation of Efflux: Na+ was added to the buffer to induce Ca2+ efflux via the Na+/Ca2+ exchanger activity of TMEM65.
-
Fluorescence Measurement: The concentration of extra-mitochondrial Ca2+ was monitored using a fluorescent Ca2+ indicator, such as Calcium Green 5N. The rate of Ca2+ efflux was calculated from the change in fluorescence over time.
-
Inhibition Assay: For inhibition studies, cells were pre-incubated with CGP-37157 before the addition of Na+. The percentage of inhibition was determined by comparing the Ca2+ efflux rate in the presence and absence of the inhibitor.
Alternative Approaches for Binding Site Verification
While site-directed mutagenesis has provided strong evidence for the CGP-37157 binding site, other techniques could offer further independent verification.
-
Photo-affinity Labeling: This technique involves a chemically modified version of CGP-37157 that can be covalently cross-linked to its binding site upon exposure to UV light. Subsequent proteolysis and mass spectrometry can then identify the precise amino acid residues in direct contact with the inhibitor.
-
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of TMEM65 in complex with CGP-37157 would provide the most definitive evidence of the binding site and the molecular interactions involved. However, the structural determination of transmembrane proteins remains a significant challenge.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for verifying the binding site and the signaling pathway affected by CGP-37157.
Conclusion
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Cgp 29287
For researchers, scientists, and drug development professionals, this document provides immediate and essential safety and logistical information for the handling of Cgp 29287. As a primate-specific renin inhibitor intended for laboratory use, stringent adherence to safety protocols is paramount.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes known information about the compound with established best practices for handling research-grade peptide-based enzyme inhibitors. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
Limited information is available regarding the detailed physical and chemical properties of this compound. The following table summarizes the currently known data.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Nepsilon-Boc-Lys methyl ester |
| Molecular Formula | C₇₂H₁₁₀N₂₀O₁₅ |
| Molecular Weight | 1495.77 g/mol |
| Physical State | Solid |
| Primary Use | Research, Renin Inhibitor |
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a cautious approach is necessary. The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | To prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid form to prevent inhalation of fine particles. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Workflow: Handling this compound
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Reconstitution :
-
When weighing the solid compound, use a balance inside a fume hood to minimize the risk of inhaling airborne particles.
-
For reconstitution, slowly add the desired solvent to the vial containing this compound to avoid splashing.
-
-
Use in Experiments :
-
Handle all solutions containing this compound with care, avoiding direct contact and aerosol generation.
-
Clearly label all containers with the compound name, concentration, and date.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations, typically -20°C or -80°C for peptide-based compounds.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal :
-
Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Visualizing the Handling and Disposal Workflow
The following diagram illustrates the logical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
